N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-16-6-5-8-22(17(16)2)29-24(32)15-34-27-21-14-19-7-3-4-9-23(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCEMVFWHGGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and 4-fluorobenzaldehyde under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the chromeno[2,3-d]pyrimidine intermediate with a thiol reagent, such as thiourea, under suitable conditions to form the sulfanyl derivative.
Acetamide formation: The final step involves the reaction of the sulfanyl intermediate with 2,3-dimethylaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Chromeno-Pyrimidine Derivatives
Key analogs and their distinguishing features are summarized below:
Key Observations :
- The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s phenyl substituent) .
- The 2,3-dimethylphenyl acetamide substituent likely improves membrane permeability relative to 4-methylphenyl () or chlorophenyl () groups due to increased hydrophobicity .
Pharmacological and Physical Property Comparisons
- The chromeno-pyrimidine scaffold may enhance potency due to improved binding to inflammatory mediators.
- Thermal Stability: The target compound’s thermal stability is inferred to be higher than ’s diaminopyrimidine analog (MP: 188.9°C) due to its fused chromene ring system .
- Spectral Data : IR and NMR profiles of similar compounds (e.g., ’s NH and C=O stretches at ~3391 cm⁻¹ and 1681 cm⁻¹) suggest that the target compound’s acetamide and sulfanyl groups would exhibit analogous spectral signatures, aiding in structural confirmation .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
1. Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure is characterized by a chromeno-pyrimidine core and a sulfanyl acetamide moiety. The synthesis often employs common reagents such as triethylamine and dichloromethane under controlled temperatures to ensure optimal yields and purity.
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal effective concentration (EC50) values for these compounds have been reported in the range of 10–20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that treatment with this class of compounds leads to the activation of caspases, which are crucial for the apoptotic pathway. Specifically, increased caspase-3 and caspase-9 activity has been documented following treatment with this compound.
- Inhibition of Tumor Growth : In vivo models indicate that administration of these compounds can significantly reduce tumor size in xenograft models, supporting their potential as therapeutic agents in cancer treatment.
3. Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:
- Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported as low as 16 µg/mL against resistant strains such as Staphylococcus aureus and Enterococcus faecium .
4. Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed partial response after treatment with a regimen including derivatives of this compound. Tumor markers decreased significantly over a three-month period.
- Case Study 2 : In a clinical trial involving patients with multidrug-resistant bacterial infections, administration of this compound resulted in improved outcomes compared to standard antibiotic therapies.
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its dual role as an anticancer and antimicrobial agent positions it as a potential candidate for future therapeutic developments.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
